molecular formula C17H15N5O4S B10881033 N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10881033
M. Wt: 385.4 g/mol
InChI Key: NVIKGEJAENBEAY-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a nitrophenyl group, a pyridinyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Oxadiazole Ring: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thioether Formation: Reaction of the oxadiazole derivative with a thiol compound.

    Acetamide Formation: Coupling of the thioether with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the nitrophenyl, pyridinyl, and oxadiazole moieties in This compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N5O4S/c1-10-6-11(2)15(13(7-10)22(24)25)19-14(23)9-27-17-21-20-16(26-17)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3,(H,19,23)

InChI Key

NVIKGEJAENBEAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C

Origin of Product

United States

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